molecular formula C14H20BFO3 B1458406 5-Ethoxy-2-fluorophenylboronic acid pinacol ester CAS No. 2121512-83-0

5-Ethoxy-2-fluorophenylboronic acid pinacol ester

Cat. No.: B1458406
CAS No.: 2121512-83-0
M. Wt: 266.12 g/mol
InChI Key: QILTUOMFSGYGFI-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C14H20BFO3 and its molecular weight is 266.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction enables the formation of complex organic compounds by connecting chemically differentiated fragments . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities.

Pharmacokinetics

It’s important to note that the compound’s stability and solubility can be influenced by the presence of certain substances such as kf/tartaric acid .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic compounds, contributing to advancements in organic chemistry and pharmaceutical research.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can significantly affect the rate of the Suzuki–Miyaura coupling reaction . Additionally, the compound’s stability and solubility can be influenced by the presence of certain substances .

Biochemical Analysis

Biochemical Properties

5-Ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups . This property allows it to interact with enzymes, proteins, and other biomolecules that have such functional groups. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can form reversible covalent bonds with serine and threonine residues in proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby altering gene expression and cellular metabolism . For example, the compound has been shown to inhibit the activity of kinases, which are crucial for cell signaling and regulation . This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and consumption .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with hydroxyl-containing biomolecules . This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the compound can act as a competitive inhibitor for substrates that bind to the same site on the enzyme . These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in biochemical experiments. The compound is relatively stable at room temperature but can undergo hydrolysis under acidic or basic conditions . Over time, this hydrolysis can lead to the formation of phenylboronic acid and pinacol, which may have different biochemical properties . Long-term studies have shown that the compound can maintain its activity for several weeks when stored under appropriate conditions . Its effects on cellular function may diminish over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress, inflammation, and cell death . These toxic effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting their normal function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the activity of enzymes involved in lipid metabolism, influencing the synthesis and degradation of fatty acids . These interactions can have significant effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, the compound can be targeted to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of this compound can significantly impact its biochemical effects and overall cellular function .

Properties

IUPAC Name

2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILTUOMFSGYGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158179
Record name 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-83-0
Record name 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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